molecular formula C19H25N3O3S B2732020 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide CAS No. 893929-77-6

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2732020
CAS No.: 893929-77-6
M. Wt: 375.49
InChI Key: ITQRWSFOXLIIMY-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and an acetamide-linked 4-ethoxyphenoxy moiety at the 3-position. This structure combines lipophilic (tert-butyl) and polar (ethoxyphenoxy) functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-24-13-6-8-14(9-7-13)25-10-17(23)20-18-15-11-26-12-16(15)21-22(18)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQRWSFOXLIIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with 2-(4-ethoxyphenoxy)acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives of thieno[3,4-c]pyrrole and pyrazole scaffolds with variations in substituents. Key comparisons are summarized below:

Compound Core Structure Substituents Reported Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide Thieno[3,4-c]pyrazole 2-tert-butyl, 3-(4-ethoxyphenoxy)acetamide Potential enzyme modulation (inferred)
(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide Thieno[3,4-c]pyrrole 3-ethoxy-4-methoxyphenyl, methylsulfonyl ethyl Undisclosed (patented for crystallinity)
Goxalapladib (CAS-412950-27-7) 1,8-naphthyridine 2-(2,3-difluorophenyl)ethyl, trifluoromethyl biphenylmethyl Atherosclerosis therapy

Key Observations :

  • Hydrogen Bonding: The 4-ethoxyphenoxy moiety may engage in hydrogen bonding via its ether oxygen, similar to the methoxy group in the thieno-pyrrole analog, but with reduced steric hindrance .
Crystallographic and Physicochemical Properties
  • Crystallinity: Thieno[3,4-c]pyrazole derivatives often exhibit robust crystallinity due to planar heterocyclic cores and hydrogen-bonding motifs. The tert-butyl group may disrupt crystal packing compared to smaller substituents, as seen in SHELX-refined structures of similar compounds .
  • Solubility: The ethoxyphenoxy group likely improves aqueous solubility relative to purely alkyl-substituted analogs (e.g., methylsulfonyl derivatives in ).

Research Findings and Limitations

  • Patented Derivatives: European patents highlight the therapeutic relevance of thieno[3,4-c]pyrrole/pyrazole acetamides, though specific biological data for the target compound remain proprietary .
  • Computational Predictions: Molecular docking studies (unpublished) suggest the tert-butyl group may occupy hydrophobic pockets in enzyme active sites, while the ethoxyphenoxy moiety could stabilize interactions via π-π stacking.

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety, which is known for various biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 342.44 g/mol

Antiparasitic Activity

Research indicates that compounds related to thieno[3,4-c]pyrazole exhibit significant antiparasitic properties. For instance, studies on related thieno derivatives have shown potent activity against Plasmodium falciparum, the causative agent of malaria. In particular, these compounds demonstrated IC50_{50} values in the low nanomolar range, indicating strong efficacy against the parasite while maintaining high selectivity indices compared to human cells .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor effects. This compound may inhibit various kinases involved in cancer progression. For example, pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase . These pathways are critical in several cancers, suggesting that this compound could be a candidate for further investigation in oncology.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro . This suggests a promising therapeutic role in inflammatory diseases.

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50_{50} Values (nM)Selectivity Index
AntiparasiticThieno derivatives10 - 50>100
AntitumorPyrazole derivatives20 - 100Not specified
Anti-inflammatoryVarious pyrazole compounds50 - 200Not specified

Case Study: Antiparasitic Efficacy

A study conducted on related thieno derivatives demonstrated that at concentrations as low as 0.1 µM, several compounds significantly reduced the viability of P. falciparum by over 90% compared to controls . This highlights the potential for this compound in developing new antimalarial therapies.

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